Studies have shown that HDH might possess anti-proliferative (cell division inhibiting) properties against certain types of cancer cells. However, further research is needed to understand the mechanism of action and potential effectiveness in vivo. [Source: National Institutes of Health, PubChem - Hydrazine dihydrochloride, ]
HDH has been shown to inhibit certain enzymes, including sulfate reductase and phosphatase, in specific microorganisms like Sulfolobus solfataricus. This makes it potentially useful for studying specific biochemical pathways in these organisms. [Source: Biosynth - FH33646 | 5341-61-7 | Hydrazine dihydrochloride, ]
HDH can inhibit water vapor-induced chemiluminescence in some molecules. This property may be relevant in studies investigating chemiluminescent reactions and the role of specific molecules involved in light emission. [Source: Biosynth - FH33646 | 5341-61-7 | Hydrazine dihydrochloride, ]
HDH exhibits fluorescent properties that can potentially be used as a probe for detecting DNA damage in cells. However, further research is needed to validate its effectiveness and compare it to existing methods. [Source: Biosynth - FH33646 | 5341-61-7 | Hydrazine dihydrochloride, ]
The molecular structure of hydrazine dihydrochloride features two hydrazine (N₂H₄) moieties linked to two chloride (Cl⁻) ions through ionic bonds. The hydrazine molecule has a bent structure with a central N-N single bond and two NH₂ groups on either side. The positive charges on the hydrazine nitrogens are balanced by the negative charges on the chloride ions, resulting in an overall neutral molecule [].
One notable aspect of the structure is the presence of multiple lone pairs on the nitrogen atoms. These lone pairs contribute to the basicity of the hydrazine groups and their ability to participate in hydrogen bonding, which can influence the reactivity and physical properties of the compound [].
Hydrazine dihydrochloride undergoes various chemical reactions due to its reactive nature. Here are some key examples:
The primary method for synthesizing hydrazine dihydrochloride involves reacting hydrazine with hydrochloric acid:
N₂H₄ + 2HCl → N₂H₆Cl₂
Hydrazine dihydrochloride decomposes upon heating, releasing nitrogen gas and hydrogen chloride:
N₂H₆Cl₂ (Δ) → N₂ + 2HCl
Hydrazine dihydrochloride can react with various oxidants, bases, and other reducing agents depending on the reaction conditions. For instance, it can react with sodium hydroxide (NaOH) to form hydrazine hydrate (N₂H₄•H₂O) and sodium chloride (NaCl):
N₂H₆Cl₂ + 2NaOH → N₂H₄•H₂O + 2NaCl
These are just a few examples, and the specific reactions will depend on the intended application.
Hydrazine dihydrochloride does not have a well-defined biological mechanism of action. It is primarily used as a precursor for other hydrazine derivatives that may have specific biological activities depending on their structure and function.
Hydrazine dihydrochloride is a hazardous material requiring appropriate safety precautions. Here are some key safety concerns:
Hydrazine dihydrochloride exhibits biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential anticancer properties and has shown activity against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects . Additionally, the compound has been associated with skin sensitization and contact dermatitis in some cases .
Hydrazine dihydrochloride can be synthesized through several methods:
Hydrazine dihydrochloride finds applications across various fields:
Research has indicated that hydrazine dihydrochloride interacts with various biological systems. For instance, studies have shown that it can induce oxidative stress by generating free radicals during metabolism, which may contribute to its toxicity . Additionally, interaction studies have revealed that it may affect cytochrome P450 enzymes, influencing the metabolism of other compounds .
Hydrazine dihydrochloride shares similarities with several related compounds. Here are some notable examples:
Compound | Formula | Key Characteristics |
---|---|---|
Hydrazine | NH | A colorless liquid used as a reducing agent and propellant. |
Hydrazine hydrochloride | ClHN | A salt form of hydrazine; less stable than dihydrochloride. |
Monomethylhydrazine | CHN | Used as a rocket fuel; less toxic than hydrazine. |
Dimethylhydrazine | CHN | A more toxic derivative used in aerospace applications. |
Uniqueness of Hydrazine Dihydrochloride: Unlike its counterparts, hydrazine dihydrochloride offers enhanced stability due to its dual chloride ions, making it easier to handle and store compared to other forms of hydrazine. Its specific reactivity patterns also allow for unique synthetic pathways not readily available with other hydrazines.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard